molecular formula C10H15ClFN B12299897 2-(4-Fluoro-2-methylphenyl)propan-2-amine hydrochloride

2-(4-Fluoro-2-methylphenyl)propan-2-amine hydrochloride

Cat. No.: B12299897
M. Wt: 203.68 g/mol
InChI Key: ZWXFNSMMVVYTQE-UHFFFAOYSA-N
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Description

2-(4-Fluoro-2-methylphenyl)propan-2-amine hydrochloride is a chemical compound with the molecular formula C10H15ClFN. It is a derivative of phenylpropanamine, characterized by the presence of a fluorine atom and a methyl group on the phenyl ring. This compound is often used in scientific research due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-2-methylphenyl)propan-2-amine hydrochloride typically involves the reaction of 4-fluoro-2-methylbenzaldehyde with nitroethane to form the corresponding nitrostyrene. This intermediate is then reduced to the amine using a reducing agent such as lithium aluminum hydride (LiAlH4). The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl) .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-2-methylphenyl)propan-2-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Fluoro-2-methylphenyl)propan-2-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-2-methylphenyl)propan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorine atom enhances its binding affinity and selectivity. The compound can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Fluoro-2-methylphenyl)propan-2-amine hydrochloride is unique due to the specific positioning of the fluorine and methyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications .

Properties

Molecular Formula

C10H15ClFN

Molecular Weight

203.68 g/mol

IUPAC Name

2-(4-fluoro-2-methylphenyl)propan-2-amine;hydrochloride

InChI

InChI=1S/C10H14FN.ClH/c1-7-6-8(11)4-5-9(7)10(2,3)12;/h4-6H,12H2,1-3H3;1H

InChI Key

ZWXFNSMMVVYTQE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)C(C)(C)N.Cl

Origin of Product

United States

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